molecular formula C13H11NO3 B6371529 3-Methyl-5-(3-nitrophenyl)phenol CAS No. 1261910-94-4

3-Methyl-5-(3-nitrophenyl)phenol

Cat. No.: B6371529
CAS No.: 1261910-94-4
M. Wt: 229.23 g/mol
InChI Key: GZASDENAZDEXEL-UHFFFAOYSA-N
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Description

3-Methyl-5-(3-nitrophenyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a methyl group and a nitrophenyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(3-nitrophenyl)phenol can be achieved through several methods. One common approach involves the nitration of 3-methylphenol (m-cresol) followed by a substitution reaction. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the phenol ring .

Another method involves the use of diazotization reactions, where 3-nitroaniline is converted to 3-nitrophenol through a diazotization process . This method is often used in industrial settings due to its efficiency and scalability.

Industrial Production Methods

In industrial production, the synthesis of this compound often involves large-scale nitration and substitution reactions. The use of continuous flow reactors and automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product. Industrial methods also focus on minimizing waste and optimizing the use of reagents to ensure cost-effectiveness and environmental sustainability .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(3-nitrophenyl)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Methyl-5-(3-nitrophenyl)phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-(3-nitrophenyl)phenol involves its interaction with specific molecular targets and pathways. The nitro group and phenolic hydroxyl group play crucial roles in its reactivity and biological activity. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in the modulation of enzyme activity, disruption of cellular processes, and induction of oxidative stress .

Comparison with Similar Compounds

Similar Compounds

    3-Nitrophenol: Similar in structure but lacks the methyl group.

    4-Nitrophenol: Another isomer with the nitro group in the para position.

    2-Methyl-4-nitrophenol: Similar to 3-Methyl-5-(3-nitrophenyl)phenol but with different substitution patterns.

Uniqueness

This compound is unique due to the specific positioning of the methyl and nitro groups on the phenol ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

3-methyl-5-(3-nitrophenyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3/c1-9-5-11(8-13(15)6-9)10-3-2-4-12(7-10)14(16)17/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZASDENAZDEXEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)O)C2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40683831
Record name 5-Methyl-3'-nitro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261910-94-4
Record name 5-Methyl-3'-nitro[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40683831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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